4-Bromo-6-hydroxypyridine-2-carbaldehyde
Description
4-Bromo-6-hydroxypyridine-2-carbaldehyde is a brominated pyridine derivative featuring a hydroxyl group at position 6, a bromine atom at position 4, and a carbaldehyde moiety at position 2. These compounds are critical intermediates in pharmaceutical synthesis, coordination chemistry, and materials science due to their reactivity and ability to participate in hydrogen bonding, halogen-based cross-coupling reactions, and chelation .
Properties
Molecular Formula |
C6H4BrNO2 |
|---|---|
Molecular Weight |
202.01 g/mol |
IUPAC Name |
4-bromo-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
InChI Key |
BHDTYOZXJOCVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-hydroxypicolinaldehyde typically involves the bromination of 6-hydroxypicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process .
Industrial Production Methods: Industrial production of 4-bromo-6-hydroxypicolinaldehyde may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed:
Oxidation: 4-Bromo-6-hydroxypicolinic acid.
Reduction: 4-Bromo-6-hydroxy-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-hydroxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of 4-bromo-6-hydroxypicolinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and hydroxyl group may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Substituent Position and Reactivity
- Bromine Position : Bromine at position 4 (as in the target compound) versus position 6 (e.g., 6-Bromo-2-pyridinecarboxaldehyde) significantly alters electronic effects. Para-substituted bromine (position 4) may enhance stability in electrophilic substitution reactions compared to ortho-substituted analogs .
- Hydroxyl vs. Hydroxymethyl : The hydroxyl group in the target compound increases acidity (pKa ~8–10) compared to hydroxymethyl derivatives (pKa ~12–14), making it more reactive in deprotonation-driven reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
